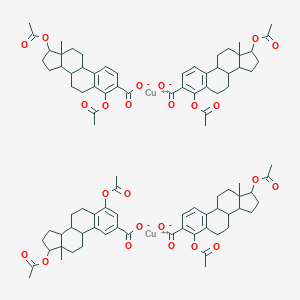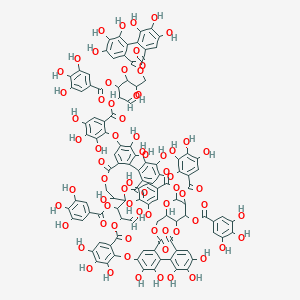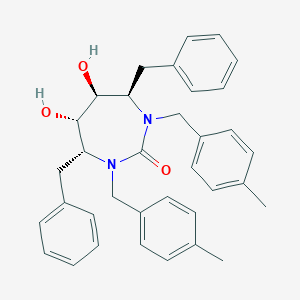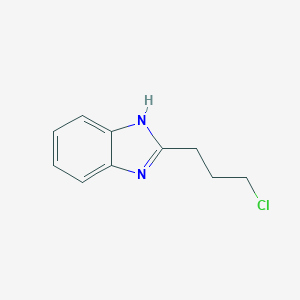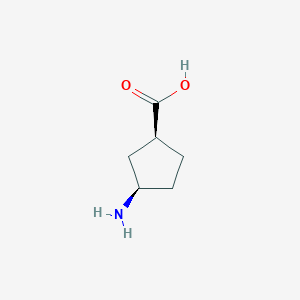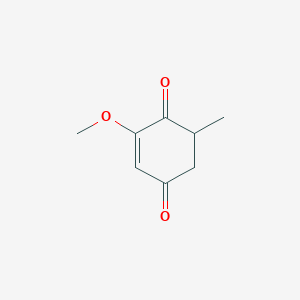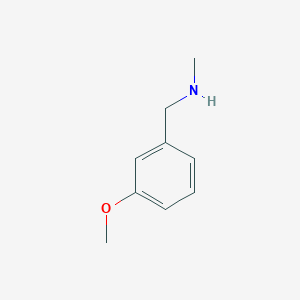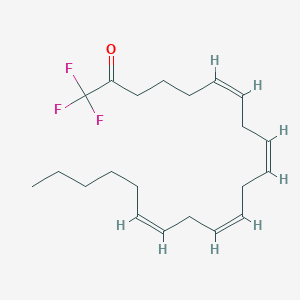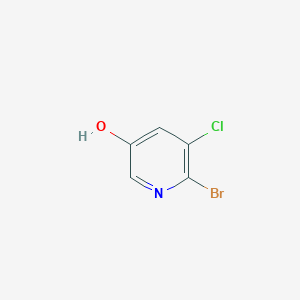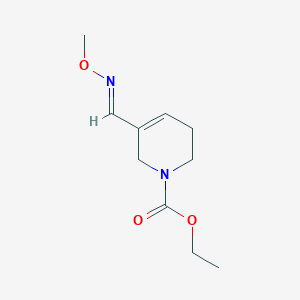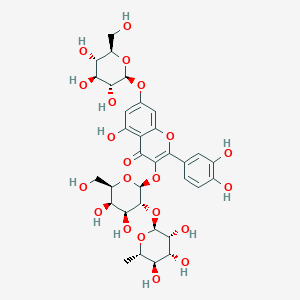
Triphenylsilyl dimethylarsinoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsilyl dimethylarsinoate (TDSA) is an organosilicon compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TDSA is a stable and highly soluble compound that can easily penetrate cell membranes, making it an ideal tool for studying the biochemical and physiological effects of various compounds on living cells.
Wissenschaftliche Forschungsanwendungen
Triphenylsilyl dimethylarsinoate has a wide range of applications in scientific research. It has been used as a tool for studying the mechanism of action of various compounds on living cells, including the effects of drugs and toxins. Triphenylsilyl dimethylarsinoate can also be used to study the transport of arsenic in living organisms, which is important for understanding the environmental and health effects of arsenic exposure. Additionally, Triphenylsilyl dimethylarsinoate has been used as a precursor for the synthesis of other organoarsenic compounds, which have potential applications in medicine and materials science.
Wirkmechanismus
The mechanism of action of Triphenylsilyl dimethylarsinoate is not well understood, but it is believed to involve the binding of the arsenic atom to various cellular components, including proteins and DNA. This binding can lead to changes in cellular function and metabolism, which can be studied using a variety of biochemical and physiological assays.
Biochemical and Physiological Effects
Triphenylsilyl dimethylarsinoate has been shown to have a wide range of biochemical and physiological effects on living cells. It can induce oxidative stress, alter cellular metabolism, and affect the expression of genes involved in cell growth and differentiation. Triphenylsilyl dimethylarsinoate has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Triphenylsilyl dimethylarsinoate is its high solubility in organic solvents, which makes it easy to use in a variety of experimental settings. Triphenylsilyl dimethylarsinoate is also stable and relatively non-toxic, which makes it a safe tool for studying the effects of various compounds on living cells. However, Triphenylsilyl dimethylarsinoate is a relatively new compound, and its properties and applications are not yet fully understood. Additionally, Triphenylsilyl dimethylarsinoate can be expensive to synthesize, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on Triphenylsilyl dimethylarsinoate. One area of interest is the development of new organoarsenic compounds based on Triphenylsilyl dimethylarsinoate, which could have novel properties and applications in medicine and materials science. Another area of interest is the study of the environmental and health effects of arsenic exposure, which could be facilitated by the use of Triphenylsilyl dimethylarsinoate as a tool for studying arsenic transport in living organisms. Finally, further research is needed to fully understand the mechanism of action of Triphenylsilyl dimethylarsinoate and its potential applications in scientific research.
Conclusion
In conclusion, Triphenylsilyl dimethylarsinoate is a promising compound for scientific research due to its unique properties and potential applications in a variety of fields. Its high solubility, stability, and relative safety make it an ideal tool for studying the biochemical and physiological effects of various compounds on living cells. Further research is needed to fully understand the properties and applications of Triphenylsilyl dimethylarsinoate, but it is clear that this compound has significant potential for advancing our understanding of the biological world.
Synthesemethoden
The synthesis of Triphenylsilyl dimethylarsinoate involves the reaction of dimethylarsinic acid with triphenylsilanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a triphenylsilyl ester intermediate, which is then converted to Triphenylsilyl dimethylarsinoate by the addition of a strong base. The resulting compound is a white crystalline solid that is highly soluble in organic solvents.
Eigenschaften
CAS-Nummer |
128988-57-8 |
|---|---|
Produktname |
Triphenylsilyl dimethylarsinoate |
Molekularformel |
C33H40O21 |
Molekulargewicht |
772.7 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(38)5-11(49-32-27(47)24(44)20(40)16(7-34)51-32)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |
InChI-Schlüssel |
CGTJNKQXMHSGFN-UJPFCWTGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Andere CAS-Nummern |
128988-57-8 |
Synonyme |
quercetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



